molecular formula C40H48F18N8O6 B118100 Plerixafor Hexa(trifluoroacetate) CAS No. 4069393-93-3

Plerixafor Hexa(trifluoroacetate)

Cat. No. B118100
M. Wt: 1078.8 g/mol
InChI Key: ZLIVMLGSJBPBRC-UHFFFAOYSA-N
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Description

Plerixafor is a small-molecule inhibitor of C-X-C chemokine receptor type 4 (CXCR4) that acts as a hematopoietic stem cell mobilizer . It is used to stimulate the release of stem cells from the bone marrow into the blood in patients with non-Hodgkin’s lymphoma (NHL) and multiple myeloma to stimulate their immune system . These stem cells are then collected and used in autologous stem cell transplantation to replace blood-forming cells destroyed by chemotherapy .


Synthesis Analysis

The synthesis of Plerixafor involves several steps. In the first step, protective groups are introduced at the three nitrogen atoms of cyclam . Next, the reaction of trisubstituted cyclams II (2 equiv) with para-xylylene dihalide (1 equiv) affords hexaprotected derivative of Plerixafor I . The removal of the protective groups completes the synthesis of the drug .


Molecular Structure Analysis

Plerixafor is a bicyclam derivative that antagonizes C-X-C chemokine receptor type 4 (CXCR4) by binding to three acidic residues in the ligand-binding pocket: Asp171, Asp262, and Glu288 .


Chemical Reactions Analysis

As an inhibitor of CXCR4, Plerixafor blocks the binding of its ligand, stromal cell-derived factor-1-alpha (SDF-1α) . Since CXCR4 and SDF-1α are involved in the trafficking and homing of CD34+ cells to the marrow compartment, blocking this interaction leads to an increase in CD34+ cell circulating levels .


Physical And Chemical Properties Analysis

Plerixafor is a small organic molecule consisting of two cyclam rings connected by a 1.4-phenylenebis (methylene) linker . The average weight is 502.782 and the chemical formula is C28H54N8 .

Safety And Hazards

Plerixafor is generally well-tolerated, but adverse drug reactions (ADRs) occurred in 12.2% of patients, with gastrointestinal disorders (5.5%), laboratory investigations (4.5%), and blood and lymphatic system disorders (3.0%) being the most common . Serious hypersensitivity reactions, such as anaphylactic-type reactions, have occurred in patients receiving Plerixafor .

Future Directions

Plerixafor has shown promise in mobilizing leukemic cells, which may contribute to their chemosensitization . This phase 1 study evaluated the safety of myeloablative conditioning combined with Plerixafor for allogeneic hematopoietic stem cell transplantation (HSCT) . Further study is required to evaluate the efficacy and safety of this concept .

properties

IUPAC Name

1-[4,8-bis(2,2,2-trifluoroacetyl)-11-[[4-[[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H48F18N8O6/c41-35(42,43)29(67)61-13-3-15-65(33(71)39(53,54)55)23-21-63(31(69)37(47,48)49)11-1-9-59(17-19-61)25-27-5-7-28(8-6-27)26-60-10-2-12-64(32(70)38(50,51)52)22-24-66(34(72)40(56,57)58)16-4-14-62(20-18-60)30(68)36(44,45)46/h5-8H,1-4,9-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIVMLGSJBPBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCCN(CCN(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F)CC2=CC=C(C=C2)CN3CCCN(CCN(CCCN(CC3)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H48F18N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461834
Record name AGN-PC-006HWZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1078.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Plerixafor Hexa(trifluoroacetate)

CAS RN

4069393-93-3
Record name AGN-PC-006HWZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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